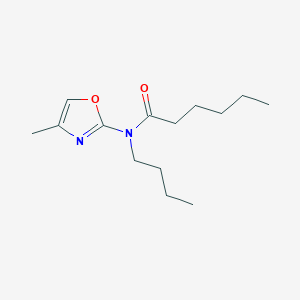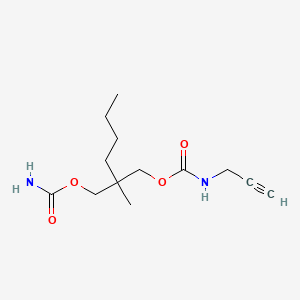![molecular formula C9H18O2 B12898154 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol CAS No. 68711-10-4](/img/structure/B12898154.png)
2-[(2-Methylcyclohexyl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methylcyclohexyl)oxy)ethanol is an organic compound with the molecular formula C9H18O2 It is a derivative of ethanol where the hydroxyl group is bonded to a 2-methylcyclohexyl group through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethanol typically involves the reaction of 2-methylcyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:
Reactants: 2-methylcyclohexanol and ethylene oxide.
Catalyst: Potassium hydroxide.
Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Methylcyclohexyl)oxy)ethanol may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure reactors and advanced catalysts can enhance yield and selectivity.
化学反应分析
Types of Reactions
2-((2-Methylcyclohexyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 2-methylcyclohexane.
Substitution: Formation of 2-((2-methylcyclohexyl)oxy)ethyl halides or amines.
科学研究应用
2-((2-Methylcyclohexyl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of 2-((2-Methylcyclohexyl)oxy)ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-Ethylhexanol: Another alcohol with a branched structure, used in the production of plasticizers and other industrial chemicals.
Cyclohexanol: A simpler alcohol with a cyclohexane ring, used as a precursor in the synthesis of nylon and other polymers.
Uniqueness
2-((2-Methylcyclohexyl)oxy)ethanol is unique due to its ether linkage and the presence of a 2-methylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
68711-10-4 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-(2-methylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8)11-7-6-10/h8-10H,2-7H2,1H3 |
InChI 键 |
UAZHEMZBKAKHHK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


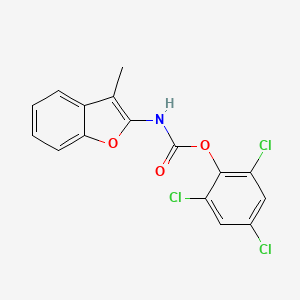
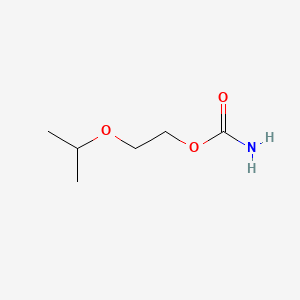
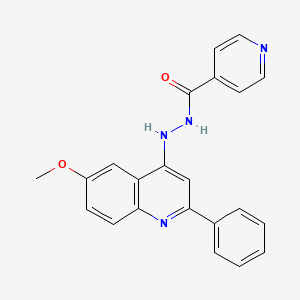

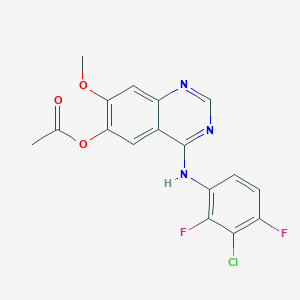
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

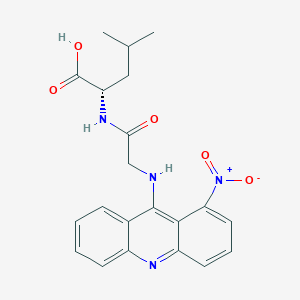
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

